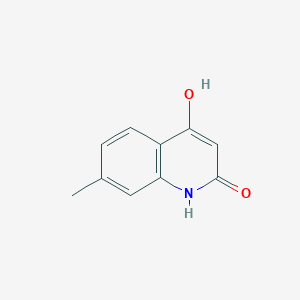

4-hydroxy-7-methylquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

4-hydroxy-7-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C10H9NO2/c1-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5H,1H3,(H2,11,12,13) |

InChI Key |

SNRXUBMTBNZKIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)N2)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 4 Hydroxy 7 Methylquinolin 2 1h One

Established Synthetic Pathways to the 4-Hydroxy-7-methylquinolin-2(1H)-one Core Structure

The construction of the 4-hydroxy-7-methylquinolin-2(1H)-one scaffold can be achieved through various synthetic routes, ranging from classical multi-step procedures to more contemporary microwave-assisted and solvent-free methods.

Multi-Step Synthesis from Precursor Compounds

Classical methods for quinoline (B57606) synthesis, such as the Conrad-Limpach and Knorr syntheses, provide foundational routes to 4-hydroxyquinoline (B1666331) derivatives. wikipedia.orgjptcp.comwikipedia.org The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgsynarchive.com This two-step process first prepares enamines from anilines and β-ketoesters, which are then exposed to high temperatures (around 250 °C) to yield the 4-hydroxyquinolines. synarchive.com The use of an inert, high-boiling solvent like mineral oil can significantly improve the yield of the cyclization step. wikipedia.orgnih.gov

A specific multi-step synthesis for 7-hydroxy-4-methylquinolin-2(1H)-one starts with 3-methoxyacetoacetanilide. This precursor is heated with concentrated sulfuric acid, initially at 70-80°C and then at 100°C. The reaction mixture is subsequently poured into ice-cold water, leading to the precipitation of the desired product, which is then purified by recrystallization from ethanol (B145695). This method has been reported to yield the product in 68.78%.

Table 1: Multi-Step Synthesis of 7-Hydroxy-4-methylquinolin-2(1H)-one

| Starting Material | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Methoxyacetoacetanilide | Conc. H₂SO₄ | 70-80°C then 100°C | 68.78 |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of 4-hydroxy-7-methylquinolin-2(1H)-one and its derivatives has been efficiently achieved using this technology. nih.gov For instance, the condensation of β-enaminones with diethyl malonate, catalyzed by bismuth chloride (BiCl₃) under microwave irradiation in ethanol, provides a rapid and environmentally friendly route to hydroxyquinolone analogues. nih.gov This method is noted for its use of a non-corrosive, non-toxic, and low-cost catalyst. nih.gov

Another microwave-assisted protocol successfully demonstrates the synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione with a high yield of 98%. wjbphs.comwjbphs.com This one-pot synthesis involves a sequence of in situ Michael addition, cyclization, and aromatization catalyzed by proline. wjbphs.comwjbphs.com

Table 2: Microwave-Assisted Synthesis of Quinolone Derivatives

| Starting Materials | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| β-Enaminones, Diethyl malonate | BiCl₃ | Microwave, Ethanol | 4-Hydroxy-2-quinolone analogues | 51-71 | nih.gov |

| Cyclohexane-1,3-dione, Methacrylic acid | Proline | Microwave | 4-Hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one | 98 | wjbphs.comwjbphs.com |

Solvent-Free Synthetic Conditions

Solvent-free synthesis offers significant environmental and economic advantages by reducing waste and simplifying purification processes. Research into solvent-free heterocyclic synthesis has shown that these conditions can lead to comparable or even higher yields and shorter reaction times compared to conventional solvent-based methods. researchgate.net While specific detailed protocols for the solvent-free synthesis of 4-hydroxy-7-methylquinolin-2(1H)-one are less commonly reported than other methods, the general principles of solvent-free cyclocondensation reactions are applicable. researchgate.net

Transformations from Coumarin (B35378) Derivatives

An alternative synthetic approach involves the chemical transformation of coumarin derivatives. For example, 7-hydroxy-4-methyl coumarin can be converted into a quinolinone derivative. researchgate.net The process involves reacting 7-hydroxy-4-methyl coumarin with benzidine (B372746) in anhydrous pyridine (B92270) under reflux conditions. researchgate.net The resulting intermediate is then treated with various substituted aromatic aldehydes in the presence of glacial acetic acid under microwave irradiation to yield a series of 1-{4ʹ-[(Substituted benzylidene)-amino]-biphenyl-4-yl}-7-hydroxy-4-methyl-1H-quinolin-2-one derivatives. researchgate.net

Table 3: Synthesis from Coumarin Derivatives

| Starting Material | Reagents | Key Intermediate | Final Product Class | Reference |

|---|---|---|---|---|

| 7-Hydroxy-4-methyl coumarin | 1. Benzidine, Pyridine2. Substituted aromatic aldehydes, Glacial acetic acid | 1-(4ʹ-Amino-biphenyl-4-yl)-7-hydroxy-4-methyl-1H-quinolin-2-one | 1-{4ʹ-[(Substituted benzylidene)-amino]-biphenyl-4-yl}-7-hydroxy-4-methyl-1H-quinolin-2-one derivatives | researchgate.net |

Functionalization and Structural Modification of 4-Hydroxy-7-methylquinolin-2(1H)-one

The core structure of 4-hydroxy-7-methylquinolin-2(1H)-one can be further modified to generate a library of analogues with diverse properties. This is typically achieved by introducing various substituents onto the quinolinone ring.

Synthesis of Ring-Substituted 4-Hydroxy-7-methylquinolin-2(1H)-one Analogues

The synthesis of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives has been explored to investigate their biological activities. nih.govnih.gov These syntheses often start from appropriately substituted anilines and follow established quinolone synthesis routes. For example, a series of twelve ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives were prepared and analyzed. nih.govnih.gov

Functionalization can also be achieved through direct chemical reactions on the quinolinone scaffold. For instance, 4-hydroxy-1-methyl-2(1H)-quinolone has been used as a starting material for the synthesis of various 3-substituted derivatives. sigmaaldrich.com Furthermore, a three-step protocol starting from isatoic anhydrides has been employed to synthesize a range of 4-hydroxy-2-quinolone analogs with substituents on the aromatic ring. nih.gov This method involves the N-alkylation of isatoic anhydrides, followed by condensation with β-ketoesters. nih.gov

A notable example of functionalization is the synthesis of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones). nih.gov These compounds were unexpectedly formed during the formylation of 2-quinolones with a DMF/Et₃N mixture. nih.gov

Table 4: Examples of Functionalized 4-Hydroxyquinolin-2(1H)-one Derivatives

| Parent Compound | Reaction Type | Product Class | Reference |

|---|---|---|---|

| 4-Hydroxy-1-methyl-2(1H)-quinolone | Oxidative cycloaddition, Condensation | Dihydrofuroquinolinones, 3-Substituted derivatives | sigmaaldrich.com |

| Substituted Isatoic Anhydrides | N-alkylation, Condensation with β-ketoesters | Ring-substituted 4-hydroxy-2-quinolone analogs | nih.gov |

| 2-Quinolones | Formylation (unexpected product) | 3,3′-Methylenebis(4-hydroxyquinolin-2(1H)-ones) | nih.gov |

Introduction of Diverse Chemical Moieties at Specific Positions

The strategic introduction of various chemical groups at specific positions of the 4-hydroxy-7-methylquinolin-2(1H)-one scaffold is a key approach in modifying its properties. This section details the methodologies for substitution at the C-3 and N-1 positions, as well as the synthesis of dimeric structures.

C-3 Substitution Strategies

The C-3 position of the quinolinone ring is a frequent target for derivatization, allowing for the introduction of a wide array of functional groups.

Nitro Group: Nitration of 4-hydroxy-1-methylquinolin-2(1H)-one can be achieved using a mixture of 70% nitric acid and sodium nitrite (B80452) in acetic acid at elevated temperatures. This process yields the 3-nitro derivative. researchgate.net

Amino Group: The 3-nitro derivative can be subsequently reduced to form 3-amino-4-hydroxy-2-quinolinone hydrochloride. researchgate.net This reduction is typically carried out in an alkaline medium using a reducing agent like sodium dithionite, followed by acidification. researchgate.net

Acyl Group: Direct acetylation of N-substituted-4-hydroxyquinolin-2(1H)-ones with acetyl chloride in the presence of pyridine or acetic acid with polyphosphoric acid (PPA) leads to the formation of 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives. researchgate.net An alternative synthesis of N-substituted 3-acetyl-4-hydroxyquinolin-2(1H)-ones involves the ring opening of pyranoquinolones with sodium hydroxide, which is followed by spontaneous decarboxylation. researchgate.net

Heteroaryl and Triazole Fragments: The synthesis of 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)-ones can be accomplished through various synthetic routes. One method involves the ring opening and recyclization of 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione with different carbon nucleophilic reagents. nih.govrsc.org For instance, reaction with 5-amino-2,4-dihydro-3H-pyrazol-3-one or 5-amino-3-methyl-1H-pyrazole can yield pyrazolo[3,4-b]pyridine derivatives. nih.govrsc.org Additionally, palladium-catalyzed C-H functionalization of 3-bromoquinolin-2-(1H)-ones with various azoles provides access to 3-(heteroaryl)quinolin-2(1H)-ones. nih.gov Furthermore, novel 1,2,3-triazoles hybridized with two quinolin-2-ones have been synthesized via click reactions. dntb.gov.ua

Cinnamic Acid Fragments: Hybrid molecules incorporating cinnamic acid and 2-quinolinone can be synthesized by reacting cinnamic acid derivatives with 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one. nih.govresearchgate.net This reaction is typically performed in refluxing ethanol with fused sodium acetate (B1210297). nih.gov

N-Substitution on the Quinolinone Ring

Modification at the N-1 position of the quinolinone ring is another important strategy for creating derivatives with diverse properties.

1-Methyl Derivatives: The synthesis of 4-hydroxy-1-methylquinolin-2(1H)-one can be achieved through several methods. One common approach is the thermal condensation of N-methylaniline with a suitable diethyl malonate derivative. nih.govchemicalbook.com The reaction is heated at high temperatures (220-270°C) until the distillation of ethanol ceases. chemicalbook.com Another method involves the reaction of N-methylaminobenzoic acid with acetic anhydride (B1165640) and acetic acid, followed by purification. chemicalbook.com Microwave-assisted synthesis from anilines and malonic acid is also a viable method. researchgate.net

1-Phenyl Derivatives: The synthesis of 4-hydroxy-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione has been reported. nih.gov

Synthesis of Methylenebis(4-hydroxyquinolin-2(1H)-ones)

The formation of dimeric structures linked by a methylene (B1212753) bridge represents a unique derivatization strategy. The synthesis of 3,3'-methylenebis(4-hydroxyquinolin-2(1H)-ones) has been unexpectedly observed during the formylation of 2-quinolones using a mixture of dimethylformamide (DMF) and triethylamine (B128534) (Et3N). nih.govresearchgate.net The proposed mechanism involves the in-situ formation of a 4-formyl-2-quinolone intermediate, which then reacts with another molecule of the parent quinolone to yield the methylene-bridged dimer. nih.govresearchgate.net The structure of these compounds has been confirmed by various spectroscopic techniques and X-ray analysis. dntb.gov.uanih.govresearchgate.net

Formation of Novel Hybrid and Conjugated Molecular Systems

The development of hybrid molecules by combining the 4-hydroxy-7-methylquinolin-2(1H)-one core with other pharmacologically relevant scaffolds is a promising strategy for creating novel compounds.

Quinoline-Pyrimidine Hybrid Compounds

Hybrid molecules that fuse the quinoline and pyrimidine (B1678525) ring systems have been synthesized and investigated. These hybrids, also known as deazaflavins or 5-deazaisoalloxazines, are of interest due to their structural similarity to biologically important flavins. nih.gov One synthetic approach involves a ligand-free copper-catalyzed reaction. nih.gov Another method is a green, catalyst-free microwave-assisted aromatic nucleophilic substitution reaction between 3-(((aminophenyl)thio)methyl)quinolin-2(1H)-ones and 4-aryl-2-chloropyrimidines, which produces pyrimidine-quinolone hybrids in good to excellent yields. nih.gov Furthermore, the reaction of 4-hydrazinylquinolin-2(1H)-ones in pyridine can lead to the formation of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones through an autoxidation process. mdpi.com

Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives

A series of hybrid molecules have been designed and synthesized that incorporate a cinnamic acid moiety linked to a 2-quinolinone scaffold. nih.govresearchgate.netbohrium.com The synthesis is typically achieved through the reaction of substituted cinnamic acids with a 1-amino-quinolin-2(1H)-one derivative. nih.govresearchgate.net For example, 1-amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one can be reacted with various cinnamic acid derivatives in refluxing ethanol in the presence of fused sodium acetate to yield the corresponding hybrid compounds. nih.gov The structures of these hybrids are confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry. nih.govresearchgate.netbohrium.com

Data Tables

Table 1: Synthesis of C-3 Substituted 4-Hydroxy-7-methylquinolin-2(1H)-one Derivatives

| Substituent | Reagents and Conditions | Reference |

| Nitro | 70% HNO3, NaNO2, CH3COOH, heat | researchgate.net |

| Amino | 3-nitro derivative, sodium dithionite, NaOH, then acid | researchgate.net |

| Acetyl | Acetyl chloride, pyridine or PPA | researchgate.net |

| Heteroaryl | 3-bromoquinolin-2-one, azole, Pd catalyst | nih.gov |

| Cinnamic acid | 1-amino-quinolinone, cinnamic acid derivative, NaOAc, ethanol, reflux | nih.govresearchgate.net |

Table 2: Synthesis of N-Substituted and Dimeric 4-Hydroxy-7-methylquinolin-2(1H)-one Derivatives

| Compound Type | Reagents and Conditions | Reference |

| 1-Methyl | N-methylaniline, diethyl malonate, heat (220-270°C) | nih.govchemicalbook.com |

| Methylenebis | 2-quinolone, DMF, Et3N | nih.govresearchgate.net |

Table 3: Synthesis of Hybrid Quinoline Compounds

| Hybrid System | Synthetic Approach | Reference |

| Quinoline-Pyrimidine | 3-(((aminophenyl)thio)methyl)quinolin-2(1H)-one, 4-aryl-2-chloropyrimidine, microwave | nih.gov |

| Cinnamic Acid-Quinolone | 1-amino-quinolinone, cinnamic acid derivative, NaOAc, ethanol, reflux | nih.govresearchgate.net |

Cascade and Annulation Reactions for Fused Heterocycles

The synthesis of fused heterocyclic systems, such as pyrano[3,2-c]quinolones and furo[3,2-c]quinolones, often employs cascade and annulation reactions. These reactions are highly efficient in constructing complex molecular architectures from simpler starting materials in a single operation.

Acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols have been described for the synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones. rsc.orgnih.gov The outcome of the reaction is largely dependent on the nature of the propargylic alcohol used. The formation of pyrano[3,2-c]quinolones proceeds through a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization. rsc.orgnih.gov In contrast, the synthesis of furo[3,2-c]quinolones involves a Friedel–Crafts-type alkylation followed by a 5-exo-dig ring closure. rsc.orgnih.gov A variety of functional groups on the propargylic alcohol, including methyl, methoxyl, halogens, and cyclopropyl (B3062369) groups, are well-tolerated in these reactions, leading to the corresponding pyrano[3,2-c]quinolone derivatives in moderate to good yields. nih.gov

A proposed mechanism for these cascade reactions involves the initial conversion of the propargylic alcohol to a propargylic carbocation in the presence of a Brønsted acid catalyst. nih.gov This carbocation can then exist in equilibrium with an allenic form. Subsequent reaction with the 4-hydroxyquinolinone leads to the formation of the fused heterocyclic ring system. nih.gov

Another approach to furo[3,2-c]quinolin-4(5H)-ones involves a [2+3] photoaddition reaction between a methoxy-substituted 4-hydroxyquinolin-2-one and an alkene. capes.gov.br This one-step process can yield the desired fused products in up to 60% yield. capes.gov.br

The table below summarizes the synthesis of various pyrano[3,2-c]quinolone derivatives from 4-hydroxy-1-methylquinolin-2(1H)-one and different propargylic alcohols.

Green Chemistry Principles Applied to the Synthesis of 4-Hydroxy-7-methylquinolin-2(1H)-one Derivatives

The application of green chemistry principles to the synthesis of quinolone derivatives is a growing area of research, aimed at developing more environmentally friendly and sustainable chemical processes. qeios.com These principles focus on the use of non-toxic catalysts, safer solvents, and energy-efficient reaction conditions. qeios.com

Several green synthetic methods have been developed for quinolone derivatives, including microwave-assisted synthesis, solvent-free reactions, and the use of biocatalysts and photocatalysts. qeios.com The use of green solvents such as water, ethanol, and supercritical CO2 is also a key aspect of these methodologies. qeios.com

One example of a green synthetic approach is the one-pot synthesis of quinoline derivatives using ferric chloride (FeCl3·6H2O) as an inexpensive, non-toxic, and environmentally benign catalyst. tandfonline.comtandfonline.com This method offers several advantages, including shorter reaction times, milder conditions, and high product yields. tandfonline.comtandfonline.com The use of water as a solvent further enhances the green credentials of this protocol. tandfonline.com

Microwave irradiation has also been employed as a green technique for the synthesis of 4-hydroxy-2-quinolone analogues. nih.gov This method, often coupled with the use of a low-cost and non-toxic bismuth chloride (BiCl3) catalyst, allows for rapid and efficient synthesis with moderate to good yields. nih.gov

The development of novel approaches that minimize the use of hazardous solvents, chemicals, and catalysts is crucial for reducing the environmental impact of chemical synthesis. qeios.com The table below highlights some of the green chemistry approaches applied to the synthesis of quinolone derivatives.

Advanced Structural Characterization and Spectroscopic Elucidation of 4 Hydroxy 7 Methylquinolin 2 1h One and Its Analogues

Vibrational and Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation

Vibrational and nuclear magnetic resonance (NMR) spectroscopy are powerful, non-destructive techniques that provide detailed information about the functional groups and the bonding framework of a molecule.

Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. The IR spectrum of 4-hydroxy-7-methylquinolin-2(1H)-one exhibits characteristic absorption bands that confirm its key structural features.

A broad absorption band observed in the region of 3350-3300 cm⁻¹ is indicative of the stretching vibrations of the -NH- group in the quinolinone ring and the phenolic -OH group. researchgate.net The presence of a cyclic amido group (>C=O) is confirmed by a strong absorption band appearing in the range of 1700-1690 cm⁻¹. researchgate.net Furthermore, the stretching vibrations corresponding to the -C=C- bonds within the aromatic ring are observed around 1600 cm⁻¹. researchgate.net

For comparison, the IR spectrum of the parent compound, 4-hydroxy-2(1H)-quinolone, shows characteristic bands at 3360 cm⁻¹ (-OH), 1657 cm⁻¹ (C=O), and 1508 cm⁻¹ (C=C, aromatic).

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| -NH- and -OH stretching | 3350-3300 |

| >C=O (cyclic amido) stretching | 1700-1690 |

| -C=C- (aromatic) stretching | 1600 |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of 4-hydroxy-7-methylquinolin-2(1H)-one, typically recorded in a solvent like DMSO-d₆, reveals distinct signals that are crucial for its structural confirmation.

A singlet appearing at approximately δ 2.4 ppm is assigned to the three protons of the methyl group (>C-CH₃) at the C-7 position. researchgate.net The proton attached to the double bond in the heterocyclic ring (=CH-) gives rise to a singlet at δ 6.2 ppm. researchgate.net The aromatic protons on the benzene (B151609) ring appear as a multiplet in the region of δ 6.9-7.6 ppm. researchgate.net A broad singlet observed at a downfield chemical shift of δ 12.5 ppm corresponds to the phenolic hydroxyl proton (-OH), and its broad nature and position are indicative of its acidic character and potential involvement in hydrogen bonding. This peak is also exchangeable with D₂O. researchgate.net

For the analogue 4-hydroxy-1-methylquinolin-2(1H)-one, the ¹H NMR spectrum shows signals for the aromatic protons at δ 7.40 (triplet, H-6), 7.62 (doublet, H-8), 7.81 (triplet, H-7), and 8.11 (doublet, H-5), with the N-CH₃ protons appearing at δ 3.68. researchgate.net

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| >C-CH₃ | 2.4 | Singlet |

| =CH- | 6.2 | Singlet |

| Aromatic Protons | 6.9-7.6 | Multiplet |

| Phenolic -OH | 12.5 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for determining the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, providing information about the number of different carbon environments and their electronic nature.

| Carbon Assignment | Typical Chemical Shift Range (δ, ppm) |

|---|---|

| C=O (Side Chain) | ~209 |

| C-4 (Quinolone Ring) | ~174 |

| C-2 (Quinolone Ring) | ~161 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. The mass spectrum of a compound provides a unique fingerprint that can be used for identification and structural elucidation.

Although a specific mass spectrum for 4-hydroxy-7-methylquinolin-2(1H)-one is not detailed in the available literature, the expected molecular ion peak would correspond to its molecular weight. For the analogous compound, 4-hydroxy-1-methylquinolin-2(1H)-one, the mass spectrum displays the molecular ion peak at m/z 427, which corresponds to its molecular formula C₂₂H₁₃N₅O₅. researchgate.net The fragmentation patterns of quinolinone derivatives often involve cleavages of the side chains and characteristic fissions of the heterocyclic and aromatic rings, providing valuable structural information.

X-ray Diffraction Studies for Solid-State Structural Elucidation

Determination of Crystal System and Space Group (e.g., Orthorhombic Systems)

X-ray diffraction studies performed on 4-hydroxy-7-methylquinolin-2(1H)-one have revealed that the compound crystallizes in the orthorhombic crystal system. researchgate.net Furthermore, it has been identified as belonging to a base-centered system. researchgate.net The orthorhombic system is characterized by three unequal crystallographic axes that are all perpendicular to each other. The designation of a base-centered lattice indicates that in addition to the lattice points at the corners of the unit cell, there is also a lattice point in the center of two opposing faces.

While the specific space group has not been explicitly stated in the reviewed literature, the determination of the crystal system and lattice type provides a crucial foundation for a complete solid-state structural elucidation. For comparison, the related compound 4-hydroxy-1-methylquinolin-2(1H)-one crystallizes in the monoclinic system.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Lattice Type | Base-centered |

Analysis of Unit Cell Parameters and Lattice Strain Broadening Effects

The crystalline structure of quinolinone derivatives is fundamental to understanding their solid-state properties. X-ray diffractometry (XRD) is a primary technique for elucidating these structural details, including unit cell parameters and microstructural features like lattice strain.

For the analogue 7-hydroxy-4-methylquinolin-2(1H)-one , XRD analysis has shown that the compound crystallizes in an orthorhombic system. The experimentally determined unit cell parameters satisfy the condition a ≠ b ≠ c and α = β = γ = 90°, confirming its orthorhombic nature. The detailed lattice constants are presented in the table below. The analysis of the diffractogram, which showed seventeen reflections between 10° and 80°, also allowed for the examination of strain broadening effects in relation to the natural particle size.

In contrast, the related compound 4-hydroxy-1-methylquinolin-2(1H)-one crystallizes in a different system. It forms colorless monoclinic crystals upon recrystallization from a DMF/EtOH solution. helsinki.fihelsinki.fi This highlights how a small modification to the core structure, such as the position of a methyl group or N-alkylation, can significantly alter the crystal packing and symmetry.

Table 1: Comparison of Unit Cell Parameters for Quinolinone Analogues

| Compound | Crystal System | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| 7-hydroxy-4-methylquinolin-2(1H)-one | Orthorhombic | 6.7363 | 13.0575 | 15.1804 | 90 | 1335.26 |

| 4-hydroxy-1-methylquinolin-2(1H)-one helsinki.fi | Monoclinic | 7.7474(2) | 7.7583(2) | 14.0415(4) | 103.381(1) | 821.08(4) |

Data presented for illustrative comparison of related structures.

Crystallographic Insights into Tautomeric Forms

Crystallographic studies provide definitive evidence for the predominant tautomeric form of quinolinones in the solid state. For the parent compound, 4-hydroxyquinolin-2(1H)-one , also known as 4(1H)-quinolone, single-crystal X-ray analysis reveals that the keto-form is favored in the crystal structure. researchgate.net

The crystal structure exists as a dimer, where two monomers are connected by an intermolecular hydrogen bond between the imino hydrogen (N-H) and the carbonyl group (C=O) of the adjacent molecule. researchgate.net The observed bond lengths for the C4-O bond are in the range expected for a C=O double bond, while the C-N bond lengths indicate a single bond. researchgate.net This structural arrangement strongly supports the predominance of the 4-oxo tautomer over the 4-hydroxy enol form in the solid state. researchgate.net This preference for the keto-form is a crucial characteristic of the 4-hydroxy-2(1H)-quinolone scaffold. researchgate.netresearchgate.net

Chromatographic Techniques for Purity Assessment and Physicochemical Profiling

Chromatographic methods are indispensable tools for the analysis of synthetic compounds like 4-hydroxy-7-methylquinolin-2(1H)-one, enabling both the verification of purity and the determination of key physicochemical properties.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of quinolinone derivatives. Commercial suppliers of 7-hydroxy-4-methyl-2(1H)-quinolone , an isomer of the title compound, specify a purity of ≥97.0%, as determined by HPLC. sigmaaldrich.com Similarly, the purity of related analogues such as 4-hydroxy-1-methyl-2-quinolone is also confirmed by HPLC, often in conjunction with titration analysis, to levels of ≥98.0%. avantorsciences.com This demonstrates the utility of HPLC as a quality control technique to ensure the chemical integrity of these compounds for research applications. sigmaaldrich.com

Lipophilicity Determination via RP-HPLC

Lipophilicity is a critical physicochemical parameter that influences the pharmacokinetic profile of a compound. nih.gov Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used, rapid, and reliable method for estimating the lipophilicity of molecules, including quinoline (B57606) derivatives. scilit.commdpi.com

The technique relies on the principle that a compound partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. mdpi.com The retention time of the analyte is directly related to its lipophilicity; more lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. mdpi.com The lipophilicity is typically expressed as the logarithm of the retention factor (log k). scilit.comresearchgate.net This experimentally determined log k value can be correlated with the octanol-water partition coefficient (log P), a traditional measure of lipophilicity. scilit.comresearchgate.net Studies on various quinoline derivatives have established a clear correlation between RP-HPLC retention parameters and calculated log P values, validating RP-HPLC as a powerful tool for physicochemical profiling in this chemical class. nih.govscilit.comnih.gov

Table 2: Principles of Lipophilicity Determination by RP-HPLC

| Parameter | Description |

| Stationary Phase | Typically a nonpolar solid support, such as silica (B1680970) modified with C8 or C18 alkyl chains. mdpi.com |

| Mobile Phase | A polar solvent mixture, commonly water mixed with acetonitrile (B52724) or methanol. mdpi.com |

| Retention Factor (k) | A measure of the time a solute spends in the stationary phase relative to the time it spends in the mobile phase. |

| log k | The logarithmic value of the retention factor, used as the chromatographic index of lipophilicity. scilit.com |

| log P | The logarithm of the partition coefficient between 1-octanol (B28484) and water, the benchmark measure of lipophilicity. mdpi.com |

Tautomerism and Conformational Analysis of the 4-Hydroxy-7-methylquinolin-2(1H)-one System

The 4-hydroxy-7-methylquinolin-2(1H)-one system can theoretically exist in different tautomeric forms due to prototropic shifts. The primary equilibrium is between the 4-hydroxy-2-oxo form (enol-keto) and the 2,4-dihydroxy form (dienol). However, the most significant and studied tautomerism involves the keto-enol equilibrium between the 4-hydroxyquinolin-2(1H)-one (enol) form and the quinolin-2,4(1H,3H)-dione (keto) form.

Spectroscopic and crystallographic evidence overwhelmingly indicates that the quinolone ring system strongly favors the keto-form in both the solid state and in polar solutions. researchgate.net As confirmed by X-ray crystallography, the solid state is dominated by the 4-oxo tautomer. researchgate.net NMR studies in polar solvents like dimethylsulfoxide (DMSO) and water also show the presence of only the 4-oxo form at room temperature. researchgate.net This stability is attributed to the formation of a more delocalized π-electron system and the potential for strong intermolecular hydrogen bonding in the keto form. researchgate.net

While the keto-form predominates under most conditions, studies of related systems in the gas phase suggest that the equilibrium can be displaced towards the enol (hydroxyl) tautomers. researchgate.net For 4-hydroxy-7-methylquinolin-2(1H)-one, the conformational analysis is largely centered on the planarity of the bicyclic quinolone system, with the tautomeric equilibrium being the most significant structural variable.

Biological Activities and Therapeutic Potential of 4 Hydroxy 7 Methylquinolin 2 1h One Derivatives: in Vitro Investigations

Antimicrobial Activity Research

The antimicrobial potential of 4-hydroxy-7-methylquinolin-2(1H)-one derivatives has been evaluated against a range of bacterial and fungal strains. These studies are crucial in the search for new agents to combat infectious diseases, particularly with the rise of antibiotic resistance.

Evaluation of Antibacterial Properties

The antibacterial activity of 4-hydroxy-7-methylquinolin-2(1H)-one derivatives has been tested against both Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Research has shown that these compounds can exhibit significant antibacterial effects, although their efficacy can vary depending on the specific substitutions on the quinolinone core and the bacterial species being tested. researchgate.netresearchgate.netnih.gov

Generally, many quinoline-based compounds have demonstrated promising activity against Gram-positive bacteria, such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govnih.gov For instance, some novel quinoline-2-one derivatives have shown significant antibacterial action against a spectrum of multidrug-resistant Gram-positive bacterial strains. nih.gov One study highlighted a derivative, compound 6c, which exhibited potent activity against MRSA with a minimum inhibitory concentration (MIC) of 0.75 μg/mL. nih.gov

In contrast, the activity against Gram-negative bacteria, like Escherichia coli, can be more variable. researchgate.netnih.gov Some studies report weak to moderate activity, while others indicate that certain derivatives are inactive against these bacteria. researchgate.netscienceopen.com The difference in susceptibility is often attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria.

Interactive Table: Antibacterial Activity of Selected 4-Hydroxyquinolin-2(1H)-one Derivatives

| Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Compound 6c | Staphylococcus aureus (MRSA) | MIC: 0.75 µg/mL | nih.gov |

| Compound 6c | Vancomycin-resistant Enterococci (VRE) | MIC: 0.75 µg/mL | nih.gov |

| Compound 6c | Methicillin-resistant Staphylococcus epidermidis (MRSE) | MIC: 2.50 µg/mL | nih.gov |

| 4-hydroxy-2-quinolone analogs (3i and 3j) | Staphylococcus aureus | Significant inhibitory activity | nih.gov |

Assessment of Antifungal Efficacy

In addition to their antibacterial properties, derivatives of 4-hydroxy-7-methylquinolin-2(1H)-one have been investigated for their potential as antifungal agents. researchgate.netresearchgate.netmdpi.comnih.gov These compounds have shown activity against various fungal strains, indicating their potential for development as new antifungal drugs. researchgate.netmdpi.comnih.gov

Studies have demonstrated that the antifungal efficacy of these derivatives is influenced by the nature and position of substituents on the quinolinone ring. mdpi.com For example, a series of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives were screened against eight fungal strains, with some compounds exhibiting notable activity. mdpi.com Another study synthesized a series of 4-hydroxy-2-quinolinone analogs and found that brominated analogs with a nonyl side chain (compound 3j) exhibited exceptional antifungal activity against the pathogenic fungus Aspergillus flavus, with a half-maximal inhibitory concentration (IC50) of 1.05 µg/mL, surpassing the positive control, amphotericin B. nih.gov

Interactive Table: Antifungal Activity of Selected 4-Hydroxyquinolin-2(1H)-one Derivatives

| Derivative | Fungal Strain | Activity (IC50) | Reference |

|---|---|---|---|

| Brominated analog 3j | Aspergillus flavus | 1.05 µg/mL | nih.gov |

Antiproliferative and Cytotoxic Activity Studies in Cancer Cell Lines

A significant area of research for 4-hydroxy-7-methylquinolin-2(1H)-one derivatives is their potential as anticancer agents. Numerous studies have documented their antiproliferative and cytotoxic effects against a wide array of human cancer cell lines.

In Vitro Screening Against Diverse Human Cancer Cell Panels

Derivatives of 4-hydroxy-7-methylquinolin-2(1H)-one have been subjected to extensive in vitro screening against various human cancer cell lines, demonstrating a broad spectrum of antiproliferative activity. These cell lines include those from renal, central nervous system (CNS), prostate, non-small cell lung, leukemia, breast, lung, hepatocellular carcinoma, squamous cell carcinoma, and colorectal carcinoma. nih.gov

For instance, novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives were synthesized and evaluated for their in vitro anticancer activity. nih.gov Among them, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (compound 12e) displayed potent cytotoxicity against several different tumor cell lines at a sub-micromolar level. nih.gov Another study on tetrahydroquinolinone derivatives found that 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (compound 4a) exhibited potent cytotoxicity toward colon (HCT-116) and lung (A549) cancer cell lines. nih.gov

Furthermore, research on 4-hydroxy-2(1H)-quinolinone derivatives revealed strong antiproliferative activity against four tested cancer cell lines, with mean GI50 values ranging from 34 nM to 134 nM. researchgate.net

Interactive Table: Antiproliferative Activity of 4-Hydroxyquinolin-2(1H)-one Derivatives in Various Cancer Cell Lines

| Derivative | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | Various tumor cell lines | Sub-micromolar cytotoxicity | nih.gov |

| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | Colon (HCT-116) and Lung (A549) | Potent cytotoxicity | nih.gov |

Mechanistic Studies of Antiproliferative Action at the Cellular Level

To understand how these derivatives exert their anticancer effects, researchers have investigated their mechanisms of action at the cellular level. A key finding is their ability to induce apoptosis, or programmed cell death, in cancer cells.

The induction of apoptosis is a hallmark of many effective anticancer drugs. Derivatives of 4-hydroxy-7-methylquinolin-2(1H)-one have been shown to trigger this process through various cellular pathways.

Caspase Activation: Caspases are a family of proteases that play a central role in the execution of apoptosis. Studies have shown that treatment with certain quinolinone derivatives leads to the activation of key caspases, such as caspase-3, caspase-8, and caspase-9. nih.govresearchgate.net For example, compounds 4a, 4b, and 7d demonstrated potent apoptotic effects through their action on these caspases. researchgate.net Similarly, compound 12e was found to activate caspase-3 in HL-60 and H460 cells. nih.gov

Bax/Bcl-2 Modulation: The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is critical in determining a cell's fate. Research has indicated that some 4-hydroxy-2(1H)-quinolinone derivatives can modulate this balance, increasing the expression of Bax and decreasing the expression of Bcl-2, thereby promoting apoptosis. researchgate.net

Cytochrome C Release: Cytochrome C is a protein located in the mitochondria that, when released into the cytoplasm, initiates the caspase cascade. It has been observed that certain quinolinone derivatives can induce the release of cytochrome C from the mitochondria, further confirming their ability to trigger the intrinsic pathway of apoptosis. researchgate.net

Inhibition of Cancer Cell Migration

The ability of cancer cells to migrate is a critical factor in metastasis, the primary cause of cancer-related mortality. Some quinolone derivatives have been shown to interfere with this process. For instance, certain 4-anilinoquinolinylchalcone derivatives have demonstrated the ability to inhibit the migration of cancer cells. nih.gov While specific studies on 4-hydroxy-7-methylquinolin-2(1H)-one's direct impact on cell migration are still emerging, the broader class of quinolones shows potential in this area.

Cell Cycle Arrest Analysis (e.g., G2/M Phase)

Disruption of the cell cycle is a key strategy in cancer therapy. Several studies have shown that derivatives of quinolin-2(1H)-one can induce cell cycle arrest, particularly at the G2/M phase. For example, the compound 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) was found to cause growth inhibition in human ovarian cancer cell lines, an effect linked to cell cycle arrest and apoptosis. nih.gov Another study on a stilbenoid analog demonstrated that it induced G2/M phase arrest in human lung cancer cells, which was associated with the downregulation of the checkpoint protein cyclin B1. nih.gov This suggests that the quinolinone core structure can be modified to create potent inhibitors of cancer cell proliferation by interfering with cell division. Diosgenin, a steroidal compound, has also been shown to induce G2/M phase arrest in human breast cancer cells by modulating the Cdc25C-Cdc2-cyclin B pathway. nih.gov

Anti-inflammatory Effects and Associated Biological Pathways

Chronic inflammation is a known driver of various diseases, including cancer and cardiovascular disorders. The anti-inflammatory potential of 4-hydroxy-7-methylquinolin-2(1H)-one derivatives is an active area of investigation.

Lipoxygenase (LOX) Enzyme Inhibition Studies

Lipoxygenases (LOXs) are key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Inhibition of LOX is a promising strategy for developing new anti-inflammatory drugs. nih.govrsc.org Studies have shown that some 4-hydroxy-2-quinolinone derivatives are effective inhibitors of LOX. nih.gov For instance, certain quinolinone–carboxamide compounds have exhibited significant LOX inhibitory activity. nih.gov The mechanism of action is thought to involve the ability of these compounds to interact with the enzyme's active site. nih.gov The anti-inflammatory properties of various plant extracts and chemical compounds have been attributed to their ability to inhibit LOX activity. dergipark.org.tr

Table 1: Lipoxygenase (LOX) Inhibition by Selected Compounds

| Compound/Extract | IC50 (µM) | Reference |

|---|---|---|

| Quinolone–carboxamide 3h | 10 | nih.gov |

| Quinolone–carboxamide 3s | 10 | nih.gov |

| Quinolone–carboxamide 3g | 27.5 | nih.gov |

| Quinolone hybrid 11e | 52 | nih.gov |

| Conandroside | 7.8 ± 1.1 | scielo.br |

Antioxidant Properties and Reactive Species Scavenging Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. The antioxidant potential of 4-hydroxy-7-methylquinolin-2(1H)-one derivatives is therefore of significant interest.

DPPH Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the antioxidant activity of compounds. sapub.orgresearchgate.net This assay measures the ability of a compound to scavenge the stable DPPH free radical. Several studies have investigated the DPPH radical scavenging activity of 4-hydroxy-2-quinolinone derivatives. nih.gov It has been observed that the antioxidant activity is often related to the presence of phenolic hydroxyl groups. nih.gov However, the hydroxyl group at the 4-position of the quinolinone ring may not be the primary contributor to this activity due to its involvement in a strong intramolecular hydrogen bond with the adjacent carbonyl group. nih.gov Novel 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones have also been synthesized and shown to possess promising DPPH radical scavenging abilities. mdpi.com

Table 2: DPPH Radical Scavenging Activity of Selected Compounds

| Compound | Concentration (µM) | Scavenging Activity (%) | Reference |

|---|---|---|---|

| Compound 3g | 10 | 70.6 | mdpi.com |

| Compound 3h | 10 | 73.5 | mdpi.com |

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. nih.gov It is a key event in oxidative stress-related pathologies. nih.gov The ability of 4-hydroxy-2-quinolinone derivatives to inhibit lipid peroxidation has been investigated. nih.gov For example, a quinolinone carboxamide (3g) and a quinolinone hybrid with acetylated ferulic acid (11e) have been shown to be potent inhibitors of lipid peroxidation. nih.gov This activity highlights their potential to protect cells from oxidative damage.

Table 3: Inhibition of Lipid Peroxidation by Selected Compounds

| Compound | Inhibition of Lipid Peroxidation (%) | Reference |

|---|---|---|

| Quinolone–carboxamide 3g | 100 | nih.gov |

Enzyme Inhibition Studies and Molecular Target Identification

The therapeutic potential of 4-hydroxy-7-methylquinolin-2(1H)-one derivatives is primarily linked to their activity as enzyme inhibitors. By targeting specific kinases and other enzymes crucial for cancer cell function, these compounds can disrupt the signaling pathways that drive tumor growth and progression. The following sections detail the in vitro inhibitory activities of these derivatives against several key molecular targets.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and survival. nih.gov Its overexpression and mutation are associated with numerous cancers, making it a prime target for anticancer drugs. nih.gov Derivatives of the quinazolinone scaffold, a close relative of quinolinone, have been extensively studied as EGFR inhibitors. nih.govnih.gov

In one study, a series of 2-substituted quinazolinone derivatives were synthesized and evaluated for their EGFR inhibitory activity. While the initial compound with a simple hydrogen substitution showed poor activity, modifications led to the discovery of compound 5g , which exhibited a significant inhibition rate of 64.95% at a concentration of 1 µM. nih.gov Another study focused on novel quinazolin-4-one/3-cyanopyridin-2-one hybrids as dual inhibitors of both EGFR and another kinase, BRAFV600E. nih.gov Compounds 18 and 19 from this series demonstrated substantial inhibition of both enzymes. nih.gov Furthermore, new 2-mercapto-quinazolin-4-one analogs have been developed, with compound 24 showing potent EGFR tyrosine kinase (TK) inhibitory activity with an IC₅₀ value of 13.40 nM, which compares favorably to the known inhibitor Gefitinib (IC₅₀ = 18.14 nM). bohrium.comresearchgate.net

Table 1: In Vitro EGFR Kinase Inhibition by Quinolinone/Quinazolinone Derivatives

| Compound | Target | Inhibition Data | Source(s) |

|---|---|---|---|

| 5g | EGFR-TK | 64.95% inhibition @ 1 µM | nih.gov |

| 18 | EGFR | Significant Inhibition | nih.gov |

| 19 | EGFR | Significant Inhibition | nih.gov |

| 24 | EGFR-TK | IC₅₀ = 13.40 nM | bohrium.comresearchgate.net |

IC₅₀: The half maximal inhibitory concentration.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Inhibiting the VEGF/VEGFR-2 pathway is therefore a validated strategy in cancer therapy. nih.gov

A series of novel nicotinamide (B372718) derivatives were designed as VEGFR-2 inhibitors. Within this series, compound 8 emerged as the most potent inhibitor, with an IC₅₀ value of 77.02 nM against VEGFR-2, comparable to the multi-kinase inhibitor Sorafenib (B1663141) (IC₅₀ = 53.65 nM). nih.gov Other compounds in the same study displayed moderate inhibitory effects, with IC₅₀ values ranging from 83.41 to 172.3 nM. nih.gov In a different study, a pyrazolylindolin-2-one linked coumarin (B35378) derivative, compound 4j , was identified as a potent dual inhibitor of BRAFV600E and VEGFR-2. nih.gov This highlights the potential of quinolinone-based structures to target multiple critical pathways in cancer. nih.gov

Table 2: In Vitro VEGFR-2 Kinase Inhibition by Quinolinone/Quinazolinone Derivatives

| Compound | Target | IC₅₀ Value | Source(s) |

|---|---|---|---|

| Compound 8 | VEGFR-2 | 77.02 nM | nih.gov |

| Other Nicotinamide Derivatives | VEGFR-2 | 83.41 - 172.3 nM | nih.gov |

| Sorafenib (Reference) | VEGFR-2 | 53.65 nM | nih.gov |

| Compound 4j | VEGFR-2 | Potent Inhibition | nih.gov |

IC₅₀: The half maximal inhibitory concentration.

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their abnormal expression is linked to various cancers, making them an important therapeutic target. nih.gov HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.

In a study focused on developing dual-acting agents, a series of novel conjugates linking a levofloxacin (B1675101) (a quinolone antibiotic) moiety to an HDAC inhibitor moiety were synthesized. nih.gov These conjugates were evaluated for their ability to inhibit class I HDACs (HDAC1, HDAC2) and class IIb HDAC (HDAC6). The results showed that the nature of the zinc-binding group in the inhibitor was critical for activity. Conjugates with a hydroxamic acid group (8 and 9 ) demonstrated superior, nanomolar-range IC₅₀ values against HDAC1, HDAC2, and HDAC6, whereas conjugates with a carboxylic acid group (6 and 7 ) showed micromolar activity. nih.gov This indicates that quinolone scaffolds can be effectively functionalized to create potent HDAC inhibitors. nih.gov

Table 3: In Vitro HDAC2 Inhibition by Quinolone-HDACi Conjugates

| Compound Class | Target | Potency | Source(s) |

|---|---|---|---|

| Hydroxamic Acid Conjugates (8-9) | HDAC1, HDAC2, HDAC6 | Nanomolar IC₅₀ | nih.gov |

| Carboxylic Acid Conjugates (6-7) | HDAC1, HDAC2, HDAC6 | Micromolar IC₅₀ | nih.gov |

IC₅₀: The half maximal inhibitory concentration.

The BRAF kinase is a component of the MAPK signaling pathway, which regulates cell growth and proliferation. The V600E mutation in BRAF is a common driver mutation in several cancers, including melanoma. nih.gov The development of inhibitors targeting this mutant kinase is a key therapeutic strategy.

Research has shown that quinolinone and quinazolinone derivatives can be effective inhibitors of BRAFV600E. A novel class of pyrazolylindolin-2-one linked coumarin derivatives was designed as dual BRAFV600E/VEGFR-2 inhibitors. nih.gov Compound 4j from this series showed pronounced inhibitory activity against BRAFV600E with an IC₅₀ of 1.033 μM, which was more than twofold more active than the reference drug sorafenib (IC₅₀ = 2.86 μM). nih.gov Additionally, a series of quinazolin-4-one/3-cyanopyridin-2-one hybrids were developed as dual inhibitors of EGFR and BRAFV600E, with compounds 18 and 19 showing significant inhibitory activity against both targets. nih.gov Another study described potent and selective 3-N-methylquinazoline-4(3H)-one based inhibitors of B-Raf(V600E) kinase. researchgate.net

Table 4: In Vitro BRAFV600E Kinase Inhibition by Quinolinone/Quinazolinone Derivatives

| Compound | Target | IC₅₀ Value | Source(s) |

|---|---|---|---|

| 4j | BRAFV600E | 1.033 µM | nih.gov |

| Sorafenib (Reference) | BRAFV600E | 2.86 µM | nih.gov |

| 18 | BRAFV600E | Significant Inhibition | nih.gov |

| 19 | BRAFV600E | Significant Inhibition | nih.gov |

IC₅₀: The half maximal inhibitory concentration.

The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its abnormal activation is a frequent event in many human cancers. nih.gov The PI3Kα isoform, in particular, is often mutated or amplified in tumors, making it an attractive target for anticancer drug design. nih.gov

Derivatives of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide have been synthesized and evaluated for their potential as PI3Kα inhibitors. nih.gov This work was built upon a previously identified lead compound, N-benzyl-4-hydroxy-2-quinolone-3-carboxamide (1 ), which showed inhibitory activity against wild-type PI3Kα with an IC₅₀ of 1.1 μM. nih.gov The newly synthesized derivatives were tested against human colon cancer cell lines, and their activity was rationalized through pharmacophore modeling, which showed that the quinolone scaffold fits the key features of active PI3Kα inhibitors. nih.gov Specifically, compound 16 showed potent activity against the Caco-2 human colorectal adenocarcinoma cell line with an IC₅₀ of 13 µM. nih.gov

Table 5: In Vitro PI3Kα Inhibition by 4-Hydroxy-2-quinolone Derivatives

| Compound | Target | IC₅₀ Value (Wild-Type) | Source(s) |

|---|---|---|---|

| 1 (Lead Compound) | PI3Kα | 1.1 µM | nih.gov |

| 16 (Derivative) | Caco-2 cells (PI3Kα pathway) | 13 µM | nih.gov |

IC₅₀: The half maximal inhibitory concentration.

Topoisomerase II is an essential enzyme that manages DNA tangles and supercoils during replication and transcription. Inhibiting this enzyme leads to DNA damage and ultimately triggers cell death, a mechanism exploited by several established chemotherapy drugs.

Recent computational studies have explored the potential of novel quinazolinone derivatives as inhibitors of Topoisomerase II. nih.gov Through molecular docking simulations against the crystal structure of Topoisomerase II (PDB: 5ZAD), researchers have predicted the binding affinities of these compounds. These in silico studies provide a structural basis for the potential inhibitory activity and guide the synthesis of new derivatives. The docking results, which show favorable binding energy scores for the synthesized quinazolinone derivatives, suggest that this class of compounds holds promise as Topoisomerase II inhibitors, warranting further experimental investigation to confirm their biological activity. nih.gov

Table 6: Mentioned Compounds

| Compound Name/Identifier | Chemical Class |

|---|---|

| 4-hydroxy-7-methylquinolin-2(1H)-one | Quinolinone |

| Gefitinib | Quinazoline (B50416) (Reference Drug) |

| Sorafenib | Multi-kinase inhibitor (Reference Drug) |

| N-benzyl-4-hydroxy-2-quinolone-3-carboxamide | Quinolone Derivative |

| N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide | Quinolone Derivative |

| Levofloxacin | Quinolone Antibiotic |

| Quinazolinone | Heterocyclic Compound |

| Nicotinamide | Heterocyclic Compound |

| Pyrazolylindolin-2-one | Heterocyclic Compound |

| Coumarin | Heterocyclic Compound |

| 3-cyanopyridin-2-one | Heterocyclic Compound |

Leucine Aminopeptidase (LAP) Inhibition

Extensive literature searches for the inhibitory activity of 4-hydroxy-7-methylquinolin-2(1H)-one and its close derivatives against Leucine Aminopeptidase (LAP) did not yield any specific data. Research on LAP inhibitors has primarily focused on other chemical scaffolds, such as peptidomimetics and various heterocyclic compounds. Therefore, the potential of 4-hydroxy-7-methylquinolin-2(1H)-one derivatives as LAP inhibitors remains an uninvestigated area.

Photosynthesis Inhibition Research (e.g., in spinach chloroplasts)

In contrast to the lack of data on LAP inhibition, research has been conducted on the photosynthesis-inhibiting properties of related 4-hydroxy-1H-quinolin-2-one derivatives. A study involving a series of twelve ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives demonstrated their capacity to inhibit photosynthetic electron transport in spinach (Spinacia oleracea L.) chloroplasts. nih.gov

The primary mechanism of action for many herbicides is the inhibition of Photosystem II (PS II), a critical protein complex in the photosynthetic electron transport chain. These inhibitors typically bind to the QB site of the D1 protein within PS II, thereby blocking the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). This disruption of electron transport ultimately leads to the cessation of photosynthesis and plant death.

The study on ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives evaluated their ability to inhibit the oxygen evolution rate (OER) in spinach chloroplasts, which is a direct measure of PS II activity. The inhibitory activity was quantified by the IC50 value, representing the molar concentration of the compound required to cause a 50% reduction in the OER.

The results from this research indicated that the nature and position of the substituent on the quinolinone ring play a crucial role in the photosynthesis-inhibiting activity. The lipophilicity of the compounds, a key factor in their ability to penetrate the chloroplast membrane and access the target site, was also found to influence their inhibitory potential. While the specific 7-methyl derivative was not included in this particular study, the findings provide valuable insights into the structure-activity relationships (SAR) for this class of compounds as photosynthesis inhibitors.

Below is a table summarizing the photosynthesis-inhibiting activity of the studied 4-hydroxy-1H-quinolin-2-one derivatives.

| Compound | Substituent | IC50 (µM) for OER Inhibition in Spinach Chloroplasts |

| 1 | 6-Cl | > 1000 |

| 2 | 7-Cl | 465.3 |

| 3 | 8-Cl | 185.7 |

| 4 | 6-Br | 525.8 |

| 5 | 5,7-di-Cl | 125.4 |

| 6 | 6,7-di-Cl | 210.5 |

| 7 | 6,8-di-Cl | 75.3 |

| 8 | 6-F | > 1000 |

| 9 | 7-F | > 1000 |

| 10 | 8-F | > 1000 |

| 11 | 6-CH3 | > 1000 |

| 12 | 8-CH3 | 850.7 |

Data sourced from a study on ring-substituted 4-hydroxy-1H-quinolin-2-ones. nih.gov

Computational Chemistry and Structure Activity Relationship Sar Investigations of 4 Hydroxy 7 Methylquinolin 2 1h One Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the fundamental properties of 4-hydroxy-7-methylquinolin-2(1H)-one and its derivatives. These methods allow for a detailed understanding of the electronic structure and its influence on the molecule's behavior.

Density Functional Theory (DFT) Studies

DFT studies are widely used to optimize the geometrical configurations of 4-hydroxy-7-methylquinolin-2(1H)-one analogues and to compute a variety of their physicochemical properties. nih.gov The B3LYP functional combined with a 6-311++G(d,p) basis set is a commonly employed level of theory for these investigations, offering a balance between accuracy and computational cost. nih.gov

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical quantum chemical parameters that help in understanding the electronic and optical properties of molecules. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity and stability. nih.govresearchgate.net

Research on a series of 7-hydroxy-4-methylquinolin-2(1H)-one analogues has demonstrated a significant correlation between the HOMO-LUMO energy gap and their anticancer activity. researchgate.net For instance, in a study of novel pyridines, pyrazolo[3,4-b]pyridines, and pyrido[2,3-d]pyrimidines derived from a quinoline (B57606) precursor, it was found that compound 3 exhibited the smallest energy gap (ΔE = 2.783 eV), while compound 9 had the largest (ΔE = 3.995 eV). nih.gov A smaller energy gap generally implies higher reactivity, which can be correlated with increased biological activity. nih.gov Specifically, compounds 4b and 4d in a separate study showed a noteworthy relationship between their ΔE values and their efficacy against various cancer cell lines. researchgate.net

Table 1: HOMO-LUMO Energy Gaps and Reactivity Descriptors for Selected Quinoline Analogues. nih.gov

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) |

| 2 | -6.691 | -2.748 | 3.943 | 1.972 | 0.253 |

| 3 | -6.212 | -3.429 | 2.783 | 1.392 | 0.359 |

| 4 | -6.291 | -2.936 | 3.355 | 1.678 | 0.298 |

| 5 | -6.653 | -2.871 | 3.782 | 1.891 | 0.264 |

| 6 | -6.442 | -2.672 | 3.770 | 1.885 | 0.265 |

| 7 | -6.740 | -2.957 | 3.783 | 1.892 | 0.264 |

| 8 | -6.533 | -2.716 | 3.817 | 1.909 | 0.262 |

| 9 | -6.786 | -2.791 | 3.995 | 1.998 | 0.250 |

DFT calculations are instrumental in assessing a range of quantum mechanical and electronic properties that dictate the behavior of 4-hydroxy-7-methylquinolin-2(1H)-one analogues. Frontier Molecular Orbitals (FMOs), which include the HOMO and LUMO, are particularly important as they characterize the electronic characteristics and provide insights into the molecule's ability to act as an electrophile or nucleophile. nih.gov The distribution of these orbitals reveals the most probable sites for chemical reactions.

Furthermore, DFT can be used to compute the molecular electrostatic potential (MEP), which maps the charge distribution on the molecule's surface. nih.govnih.gov The MEP is crucial for predicting the reactive sites for both electrophilic and nucleophilic attacks. nih.gov Different colors on the MEP map represent varying electrostatic potentials, with red indicating electron-rich regions (prone to electrophilic attack) and blue indicating electron-poor regions (prone to nucleophilic attack). scirp.org

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's stability and reactivity. nih.govscirp.org These descriptors include chemical potential (μ), electronegativity (χ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). scirp.orgresearchgate.net

Chemical hardness (η) is a measure of resistance to change in electron distribution, with harder molecules being more stable and less reactive. nih.gov Conversely, global softness (S) is the reciprocal of hardness and indicates a higher propensity for chemical reactions. nih.gov For example, in a comparative study, compound 9, with a hardness value of 1.998 eV, was found to be more stable than other synthesized compounds, while compound 3, with a softness value of 0.719 eV⁻¹, was identified as being softer and more reactive. nih.gov These descriptors are valuable for understanding the chemical behavior of different analogues. nih.gov

A significant application of DFT is the computational simulation of spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov These simulations provide theoretical spectra that can be compared with experimental data to confirm the structure of newly synthesized compounds. nih.gov

The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, is a reliable approach for calculating the theoretical chemical shifts for ¹H and ¹³C NMR. nih.govmdpi.com Studies have shown good agreement between the computed and experimental IR and NMR spectra for various analogues of 4-hydroxy-7-methylquinolin-2(1H)-one, validating the accuracy of the computational methods used. nih.govnih.gov

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. mdpi.comresearchgate.net This method is crucial for understanding the potential mechanism of action of drug candidates and for structure-based drug design. mdpi.com

For analogues of 4-hydroxy-7-methylquinolin-2(1H)-one, molecular docking studies have been performed to investigate their binding modes with various biological targets. For example, docking simulations of novel quinolinone derivatives into the active site of topoisomerase IIβ (PDB ID: 4G0U) have been conducted to explore their potential as anticancer agents. nih.gov In another study, the binding of 7-hydroxy-4-methylquinolin-2(1H)-one analogues to the epidermal growth factor receptor (EGFR) was investigated. researchgate.net The most active compound, 4d, exhibited a strong docking score of -9.962 kcal/mol and formed hydrogen bonds with key residues Thr854 and Met793. researchgate.net

Similarly, docking studies of carboxamide analogues with soybean lipoxygenase (LOX) have revealed that compounds 3h and 3s bind to an alternative binding site in a manner similar to the reference compound. mdpi.com In an investigation of a new 4-hydroxyquinolone analogue as a potential anaplastic lymphoma kinase (ALK) inhibitor, docking simulations showed a good docking score of -8.054 kcal/mol and key interactions with residues Met1199 and Glu1197. mdpi.comsciforum.net These simulations provide valuable insights into the ligand-target interactions at the molecular level, guiding the optimization of lead compounds. mdpi.com

Unraveling Binding Modes and Affinities with Key Biological Targets

Computational docking and simulation studies have been instrumental in investigating the binding modes and affinities of 4-hydroxy-7-methylquinolin-2(1H)-one analogues with a diverse array of biological targets implicated in cancer and viral diseases. These targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Histone Deacetylase 2 (HDAC2), the SARS-CoV-2 Main Protease (Mpro), BRAFV600E, HER2, Lipoxygenase (LOX), Phosphoinositide 3-kinase alpha (PI3Kα), Topoisomerase II, and DNA. researchgate.netmdpi.comnih.govnih.govnih.gov

For instance, molecular docking studies of 7-hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamide, an analogue of 4-hydroxy-7-methylquinolin-2(1H)-one, revealed a strong binding affinity towards EGFR with a docking score of -9.962 kcal/mol. researchgate.net Similarly, other derivatives have shown promising interactions with both EGFR and VEGFR-2, suggesting their potential as dual inhibitors. researchgate.netnih.gov In the context of COVID-19 research, several quinoline derivatives have been identified as potential inhibitors of the SARS-CoV-2 Mpro through molecular docking, with some compounds exhibiting favorable binding energies. nih.govresearchgate.netresearchgate.net

Investigations into the anti-inflammatory potential of these analogues have focused on their interaction with lipoxygenase (LOX). Docking studies have shown that certain derivatives bind to an allosteric site on soybean LOX-1, indicating a non-competitive mode of inhibition. mdpi.com Furthermore, derivatives of 4-hydroxy-2-quinolone have been explored as inhibitors of PI3Kα and Topoisomerase II, crucial targets in cancer therapy. mdpi.comnih.govnih.gov Some compounds have also been studied for their ability to interact with DNA, a fundamental mechanism for many anticancer agents. nih.govresearchgate.net

Mapping Key Amino Acid Residues and Interactions

A critical aspect of computational analysis is the identification of specific amino acid residues within the binding sites of target proteins that are crucial for ligand recognition and binding. For example, the potent binding of 7-hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamide to EGFR is stabilized by hydrogen bond interactions with the key residues Thr854 and Met793. researchgate.net

In the case of SARS-CoV-2 Mpro, docking studies have highlighted the importance of residues such as Thr24, Thr26, His41, and Gln189 in forming hydrogen bonds with potential quinoline-based inhibitors. nih.gov Similarly, for cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, molecular docking has been used to identify critical interactions, although specific residues for 4-hydroxy-7-methylquinolin-2(1H)-one analogues are still under detailed investigation. nih.gov

Analyzing Hydrogen Bond Networks and Binding Stability

The stability of a ligand-protein complex is heavily reliant on the network of hydrogen bonds formed between them. Computational studies allow for a detailed analysis of these networks. For the EGFR complex with 7-hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamide, the hydrogen bonds with Thr854 and Met793 are pivotal for maintaining a stable conformation. researchgate.net

In studies involving CDK2, the number of hydrogen bonds formed between various ligands and the active site residues has been shown to correlate with their inhibitory potential. pharmacophorejournal.com For instance, some flavone (B191248) inhibitors of CDK2 can form up to nine hydrogen bonds, contributing significantly to their binding affinity. pharmacophorejournal.com

Dynamic Conformational Insights from Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view of these complexes over time. MD simulations have been employed to assess the conformational stability of 4-hydroxy-7-methylquinolin-2(1H)-one analogues within the binding pockets of their targets.

An MD simulation of the EGFR complex with 7-hydroxy-4-methyl-N-(naphthalen-1-yl)-2-oxoquinoline-1(2H)-carboxamide demonstrated that the compound forms a more stable complex compared to the known inhibitor gefitinib, as evidenced by the analysis of structural parameters over the simulation period. researchgate.net Similarly, MD simulations of quinazoline (B50416) derivatives with EGFR and VEGFR-2 have provided valuable insights into their dynamic behavior and binding stability, reinforcing the potential of these compounds as anticancer agents. researchgate.net For the SARS-CoV-2 Mpro, MD simulations have been used to confirm the stability of docked compounds within the active site, supporting their potential as viral inhibitors. nih.gov

Predicting Biological Activity through Quantitative Structure-Activity Relationship (QSAR) Modeling

Development and Validation of 3D-QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful in this regard.

While specific 3D-QSAR models for 4-hydroxy-7-methylquinolin-2(1H)-one analogues are still emerging in the literature, the principles of this approach have been successfully applied to similar heterocyclic compounds. For instance, 3D-QSAR models have been developed for tetrahydroquinoline-derivative inhibitors of Lysine-specific demethylase 1 (LSD1), an important anticancer target. mdpi.com These models have demonstrated good statistical and predictive power, with high q² and R²pred values, indicating their reliability. mdpi.com

Correlating Molecular Descriptors with Biological Activity

A key outcome of QSAR studies is the identification of molecular descriptors that are significantly correlated with the observed biological activity. These descriptors can be steric, electrostatic, hydrophobic, or hydrogen bond donor/acceptor fields. The contour maps generated from 3D-QSAR analyses provide a visual representation of these correlations, guiding the modification of lead compounds to enhance their activity.

For example, in the study of tetrahydroquinoline-based LSD1 inhibitors, the contour maps from CoMFA and CoMSIA analyses highlighted regions where bulky, electropositive, or hydrophobic groups would be favorable for activity, and other regions where such groups would be detrimental. mdpi.com This information is invaluable for the rational design of new, more potent inhibitors. A study on bioflavonoids as potential inhibitors of the COVID-19 main protease also utilized docking and binding energy calculations to correlate structural features with inhibitory potential. researchgate.net

In Silico Drug Design and Lead Optimization Methodologies

The development of novel therapeutic agents based on the 4-hydroxy-7-methylquinolin-2(1H)-one scaffold is increasingly reliant on computational strategies. These in silico methods offer a rapid and cost-effective means to predict the drug-like properties of analogues and to identify promising new ligands, thereby streamlining the drug discovery process.

Prediction of ADMET Properties for Drug-Likeness

A critical step in drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico tools play a pivotal role in predicting these properties for 4-hydroxy-7-methylquinolin-2(1H)-one analogues, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the discovery pipeline.

The "drug-likeness" of a compound is often initially assessed using guidelines such as Lipinski's Rule of Five. This rule establishes thresholds for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. While a useful heuristic, computational models provide a more nuanced prediction of ADMET properties. For instance, software like SwissADME and pkCSM can forecast a range of pharmacokinetic parameters. nih.gov

Studies on various quinolinone derivatives have demonstrated the utility of these predictive models. For example, in silico analysis of dimeric acylphloroglucinols revealed that several compounds exhibited good potential for human intestinal absorption. nih.gov However, the same study predicted potential difficulties in crossing the blood-brain barrier for some analogues, likely due to high total polar surface area (tPSA) values. nih.gov The predicted toxicity parameters for most of these compounds indicated a low toxicity profile. nih.gov

Research on 4-hydroxy-1H-quinolin-2-one derivatives has also utilized computational methods to determine lipophilicity (log k), a key factor influencing absorption and distribution. nih.gov These studies have shown that the position of substituents can significantly impact hydrophobicity. For example, a 7-hydroxy derivative was found to be more hydrophobic than its 5-hydroxy counterpart. nih.gov Such insights are invaluable for designing analogues with desired solubility and permeability characteristics.

The following table summarizes key ADMET parameters and their importance in drug design:

| ADMET Parameter | Importance in Drug Design |

| Absorption | Determines how well a drug is taken up by the body. |

| Distribution | Describes how a drug spreads throughout the body's tissues and fluids. |

| Metabolism | Refers to the chemical modification of a drug by the body, which can affect its activity and clearance. |

| Excretion | The process by which a drug and its metabolites are removed from the body. |

| Toxicity | The potential for a drug to cause harmful effects. |

Virtual Screening Approaches for Novel Ligand Discovery

Virtual screening (VS) has emerged as a powerful technique for identifying novel ligands from large chemical libraries that are likely to bind to a specific biological target. idrblab.orgnih.gov This computational method can be broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). idrblab.org

SBVS relies on the three-dimensional structure of the target protein. idrblab.org Molecular docking, a key SBVS method, predicts the preferred orientation and binding affinity of a ligand when bound to a target. idrblab.orgnih.gov This approach has been successfully applied in the search for inhibitors of the SARS-CoV-2 main protease (Mpro), where 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) showed promising binding affinities in docking studies. nih.gov

LBVS, on the other hand, utilizes the structural and physicochemical properties of known active ligands to identify new compounds with similar features. idrblab.org Methods like pharmacophore modeling and similarity searching are central to LBVS. idrblab.org These techniques are particularly useful when the three-dimensional structure of the target is unknown.

The integration of multiple VS methods, often in a parallel or iterative fashion, can enhance the success rate of identifying novel hits. csmres.co.uk For example, a campaign might use a pharmacophore model to pre-filter a large library before performing more computationally intensive docking simulations. csmres.co.uk This tiered approach helps to manage the vastness of chemical space and focus on the most promising candidates. nih.gov

Recent studies have highlighted the effectiveness of combining different computational strategies. For instance, the combination of ligand-based methods to identify key features and structure-based techniques to ensure complementary shape and energetic interactions has proven to be a fruitful approach. nih.gov The ultimate goal of a virtual screen is not just to find many hits, but to discover novel chemical scaffolds with unique pharmacological profiles. nih.gov

The following table outlines common virtual screening methods:

| Virtual Screening Method | Description |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. idrblab.org |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. idrblab.org |